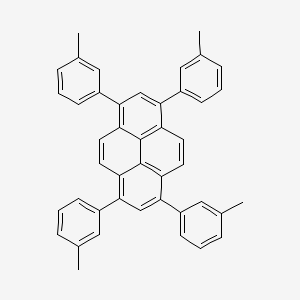
1,3,6,8-Tetrakis(3-methylphenyl)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,8-Tetrakis(3-methylphenyl)pyrene is an aromatic hydrocarbon compound derived from pyrene. Pyrene is known for its unique optical and electronic properties, making it a valuable component in various scientific and industrial applications . The compound this compound is characterized by the substitution of pyrene with four 3-methylphenyl groups at positions 1, 3, 6, and 8, enhancing its photophysical properties and making it suitable for advanced material applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetrakis(3-methylphenyl)pyrene can be synthesized using a standard Suzuki–Miyaura coupling reaction. This involves the reaction between 1,3,6,8-tetrabromopyrene and 3-methylphenylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete coupling .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetrakis(3-methylphenyl)pyrene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic conditions.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced pyrene derivatives.
Substitution: Nitro-substituted pyrenes, halogenated pyrenes.
Scientific Research Applications
Scientific Research Applications
Pyrene-based MOFs and COFs: Pyrene derivatives are employed as ligands in the creation of MOFs and COFs, which have diverse applications . MOFs are porous materials that combine different electronic, physicochemical, and topological properties, making them useful in luminescence, photocatalysis, adsorption, separation, heterogeneous catalysis, electrochemistry, and biomedical applications .
Building Blocks for Synthesis: Bromopyrenes serve as precursors for constructing building block materials. For example, 1,3,6,8-tetrabromopyrene can be used in Suzuki or Sonogashira coupling reactions to create functionalized pyrene structures, which then act as organic ligands in MOF synthesis .
Specific Pyrene-Based Ligands and Their Applications:
- 1,3,6,8-Tetrakis(p-benzoic acid)pyrene (TBAPy): This ligand is used to design fluorescent MOFs that respond to small guest molecules. The pyrene core provides rigidity, while the benzoate groups offer rotational freedom and facilitate metal linking in MOFs .
- 1,3,6,8-Tetrakis(4-formylphenyl)pyrene (TFPPY): This aldehyde-functionalized ligand is used in COFs for photocatalytic water splitting, gas uptake, and energy storage. COFs constructed from TFPPY have demonstrated high solar-to-hydrogen energy conversion efficiency .
- 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: This tetratopic bridging ligand is used for synthesizing COFs in neutron detection, scintillator applications, and hydrogen evolution reactions (HERs) .
Applications in Photocatalysis: Pyrene-based materials have shown promise in photocatalysis. For instance, a conjugated microporous polymer (PyDF) with pyrene donor units exhibits excellent photocatalytic activity, achieving a high photocatalytic hydrogen generation rate . Additionally, pyrene-based amide COFs have demonstrated photocatalytic reduction and removal of toxic uranyl under visible light .
Applications in CO₂ Uptake and Energy Storage: Microporous carbon materials derived from pyrene-based polymers have shown excellent performance in CO₂ uptake and high specific capacitance, indicating their potential for energy storage applications .
Other potential applications noted:
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetrakis(3-methylphenyl)pyrene is primarily based on its photophysical properties. The compound can absorb light and undergo photoexcitation, leading to the generation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer, electron transfer, and the generation of reactive oxygen species (ROS) .
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetrakis(p-benzoic acid)pyrene (TBAPy): Similar in structure but with carboxylic acid groups instead of methyl groups, used in MOFs for sensing applications.
1,3,6,8-Tetrakis(4-formylphenyl)pyrene: Contains formyl groups, used in the synthesis of covalent organic frameworks (COFs) for photocatalytic applications.
1,3,6,8-Tetrakis(6-(octyloxy)naphthalene-2-yl)pyrene: Substituted with naphthalene groups, used in organic electronics.
Uniqueness
1,3,6,8-Tetrakis(3-methylphenyl)pyrene is unique due to its specific substitution pattern with 3-methylphenyl groups, which enhances its photophysical properties and makes it suitable for a wide range of applications, including advanced materials and bioimaging .
Properties
CAS No. |
870133-71-4 |
|---|---|
Molecular Formula |
C44H34 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,3,6,8-tetrakis(3-methylphenyl)pyrene |
InChI |
InChI=1S/C44H34/c1-27-9-5-13-31(21-27)39-25-40(32-14-6-10-28(2)22-32)36-19-20-38-42(34-16-8-12-30(4)24-34)26-41(33-15-7-11-29(3)23-33)37-18-17-35(39)43(36)44(37)38/h5-26H,1-4H3 |
InChI Key |
GDLICMRXROWGNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=CC(=C6)C)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















